5-Bromo-6-chloro-3-iodopyridin-2-amine

Description

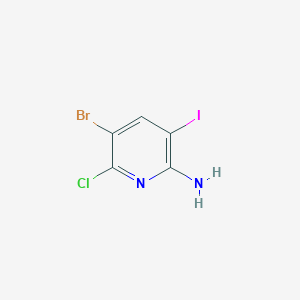

5-Bromo-6-chloro-3-iodopyridin-2-amine (CAS: 1207625-23-7) is a halogenated pyridine derivative with the molecular formula C₅H₃BrClIN₂ and a molecular weight of 333.35 g/mol. Structurally, it features bromo, chloro, and iodo substituents at positions 5, 6, and 3, respectively, on the pyridine ring, with an amine group at position 2 (Figure 1). This compound is primarily used as a pharmaceutical intermediate, with applications in drug discovery and synthesis, particularly in the development of targeted therapies due to its halogen-rich scaffold .

Properties

IUPAC Name |

5-bromo-6-chloro-3-iodopyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClIN2/c6-2-1-3(8)5(9)10-4(2)7/h1H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJYDRNBLKAWYNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1I)N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70744287 | |

| Record name | 5-Bromo-6-chloro-3-iodopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70744287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207625-23-7 | |

| Record name | 5-Bromo-6-chloro-3-iodopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70744287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-chloro-3-iodopyridin-2-amine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the halogenation of pyridine followed by amination. For instance, the bromination and chlorination of pyridine can be achieved using bromine and chlorine reagents under controlled conditions. The iodination step can be performed using iodine or iodinating agents such as N-iodosuccinimide (NIS) in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and amination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-chloro-3-iodopyridin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used for substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, biaryl compounds, and other heterocyclic derivatives, which are valuable in medicinal chemistry and material science .

Scientific Research Applications

5-Bromo-6-chloro-3-iodopyridin-2-amine has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.

Biology: The compound is used in the development of bioactive molecules and probes for biological studies.

Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.

Industry: The compound is utilized in the production of agrochemicals, dyes, and advanced materials

Mechanism of Action

The mechanism of action of 5-Bromo-6-chloro-3-iodopyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple halogen atoms can enhance its binding affinity and selectivity towards these targets. The compound’s unique structure allows it to participate in various biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Commercial Availability :

- Catalog numbers and pricing (e.g., HB204-1 , HB204-2 , HB204-3 ) indicate its availability in quantities ranging from 1 g ($500) to 25 g ($6,000) .

- It is produced by Wuhan Xinxinjiali Bio-Technology Co., Ltd., a company specializing in high-quality intermediates for global pharmaceutical markets .

Comparison with Similar Compounds

Halogenated pyridines are critical in medicinal chemistry due to their electronic and steric properties.

Structural Analogues with Halogen Variations

Table 1: Key Halogen-Substituted Pyridines

Key Observations :

- Iodine vs. Fluorine : The iodine atom in the target compound increases molecular weight and polarizability, making it advantageous in crystallography (e.g., SHELX-based structure determination) and radiopharmaceuticals . Fluorine analogues, while lighter, exhibit stronger electronegativity, enhancing binding affinity in certain biological targets .

- Positional Isomerism : Shifting bromine from position 5 to 4 (e.g., 4-Bromo-6-chloropyridin-2-amine) alters steric hindrance and electronic effects, impacting reactivity in cross-coupling reactions .

Analogues with Additional Functional Groups

Table 2: Methyl- and Methoxy-Substituted Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| 5-Bromo-6-chloro-2-methylpyridin-3-amine | 859299-11-9 | C₆H₆BrClN₂ | 221.48 | 2-CH₃, 3-NH₂ |

| 5-Bromo-6-methoxypyridin-3-amine | 53242-18-5 | C₆H₆BrN₂O | 217.03 | 6-OCH₃, 3-NH₂ |

| 3-Amino-2-bromo-6-methoxypyridine | 130284-52-5 | C₆H₇BrN₂O | 219.04 | 2-Br, 6-OCH₃, 3-NH₂ |

Key Observations :

- Methyl Groups : Compounds like 5-Bromo-6-chloro-2-methylpyridin-3-amine exhibit increased lipophilicity, enhancing membrane permeability in drug candidates .

Trihalogenated Pyridines

Table 3: Trihalogenated Structural Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Halogen Positions |

|---|---|---|---|---|

| 6-Bromo-2-chloro-4-iodopyridin-3-amine | 1138444-29-7 | C₅H₃BrClIN₂ | 333.36 | 6-Br, 2-Cl, 4-I |

| 5-Bromo-4-chloro-3-iodopyridin-2-amine | 1228666-03-2 | C₅H₃BrClIN₂ | 333.36 | 5-Br, 4-Cl, 3-I |

Key Observations :

- Positional Effects : Despite identical molecular weights, isomerism significantly impacts reactivity. For example, iodine at position 4 (vs. 3 in the target compound) may hinder electrophilic substitution at the ortho position .

Biological Activity

5-Bromo-6-chloro-3-iodopyridin-2-amine is a halogenated heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of bromine, chlorine, and iodine atoms, contributes to its biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₅H₃BrClIN₂

- Molecular Weight : Approximately 292.4 g/mol

- Structure : The compound features a pyridine ring with amino functionality at the 2-position, bromine at the 5-position, chlorine at the 6-position, and iodine at the 3-position. This arrangement enhances its reactivity and biological interactions.

This compound exhibits its biological effects primarily through:

- Enzyme Interaction : The compound can act as a ligand for various enzymes, potentially leading to inhibition or activation depending on the target. For example, it may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

- Cell Signaling Modulation : It influences cell signaling pathways and gene expression by modulating transcription factors. This can lead to altered cellular metabolism and responses to external stimuli.

- Antimicrobial and Anticancer Activity : Similar compounds have demonstrated antimicrobial and anticancer properties by targeting specific molecular pathways involved in cell proliferation and survival.

Antimicrobial Properties

Research indicates that halogenated pyridines, including this compound, exhibit notable antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial and fungal strains. The presence of halogens enhances lipophilicity, facilitating better membrane penetration and interaction with microbial targets.

Anticancer Potential

The compound's structure suggests potential anticancer activity. Investigations into similar derivatives have revealed their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies

- In Vitro Studies : A study assessed the effects of this compound on cancer cell lines. Results indicated significant inhibition of cell growth in certain lines, suggesting its potential as a chemotherapeutic agent.

- Enzyme Inhibition Assays : Another study explored the compound's ability to inhibit specific enzymes involved in metabolic pathways critical for cancer progression. The findings demonstrated dose-dependent inhibition, highlighting its therapeutic potential .

Data Table: Biological Activity Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.